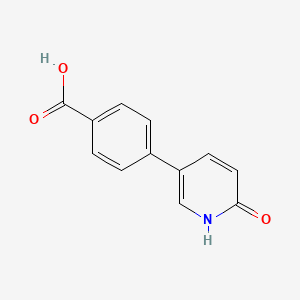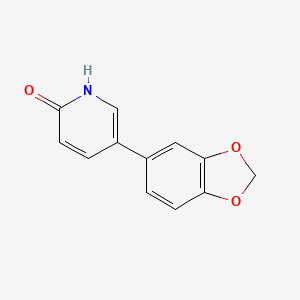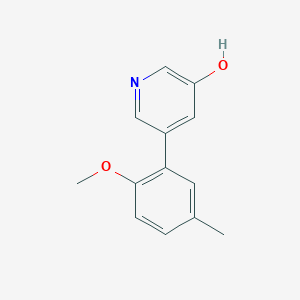
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% (2H3MMPP-95) is a chemical compound belonging to the class of pyridines, which is a class of heterocyclic aromatic compounds. It is a white crystalline solid with a melting point of 177-178 °C and a molecular weight of 197.22 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. 2H3MMPP-95 is used in a variety of applications, including organic synthesis, pharmaceuticals, and industrial processes.
Applications De Recherche Scientifique
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of bioactive compounds, including antimicrobial, antifungal, and antiviral agents. It has also been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and pharmaceuticals. Furthermore, 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines.
Mécanisme D'action
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the biosynthesis of purines and pyrimidines, which are essential components of DNA and RNA. 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% binds to the active site of DHFR and prevents it from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition of DHFR activity leads to the inhibition of DNA and RNA synthesis, which can have a variety of effects on cells, depending on the concentration of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% used.
Biochemical and Physiological Effects
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. At low concentrations, it has been shown to inhibit the growth of bacteria, fungi, and viruses. At higher concentrations, it has been shown to be cytotoxic to a variety of cell types, including human cancer cells. Furthermore, it has been shown to inhibit the activity of the enzyme DHFR, leading to the inhibition of DNA and RNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Furthermore, it is relatively stable and is soluble in a variety of solvents. However, it is also important to note that 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research on 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%. One potential area of research is the development of new and improved synthesis methods for 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%. Another potential area of research is the development of new and improved applications for 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%, such as the development of new drugs or other compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%, as well as its mechanism of action. Finally, further research could be done to investigate the potential toxicity of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% and to develop methods for its safe and effective use.
Méthodes De Synthèse
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is synthesized by the reaction of 4-methoxy-3-methylphenol (MMP) with 2-chloro-3-hydroxypyridine (CHP) in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, with the CHP molecule acting as the nucleophile and the MMP molecule acting as the electrophile. The resulting product is a mixture of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% and 2-chloro-3-(4-methoxy-3-methylphenyl)pyridine (CH3MMPP-95). The mixture can be separated by column chromatography, and the desired product can be isolated.
Propriétés
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)11-4-3-7-14-13(11)15/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQXRMZMGUDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CNC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682783 |
Source


|
| Record name | 3-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-56-1 |
Source


|
| Record name | 3-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














